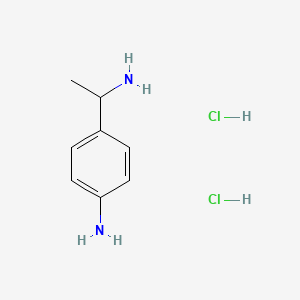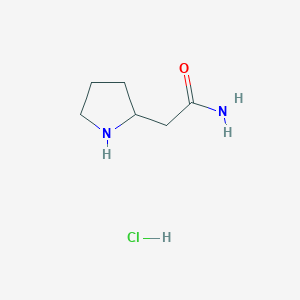
2-(吡咯烷-2-基)乙酰胺盐酸盐
描述
“2-(Pyrrolidin-2-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 78664-84-3 . It has a molecular weight of 164.63 . The IUPAC name for this compound is (S)-2-(pyrrolidin-2-yl)acetamide hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-(Pyrrolidin-2-yl)acetamide hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-2-yl)acetamide hydrochloride” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-2-yl)acetamide hydrochloride” is a powder with a storage temperature of 4 degrees Celsius .科学研究应用
药物发现与开发
吡咯烷环是 2-(吡咯烷-2-基)乙酰胺盐酸盐的核心结构,在药物化学中得到了广泛的应用。 它因其sp3杂化而能够有效地探索药效团空间,有助于分子的立体化学,并增加三维覆盖率 。这种化合物可以作为一种通用的支架,用于创建具有靶标选择性的新型生物活性化合物。
生物活性分子的合成
研究人员利用 2-(吡咯烷-2-基)乙酰胺盐酸盐合成生物活性分子。 例如,它已被用作合成具有潜在生物活性的衍生物的起始原料 。吡咯烷环的立体异构性允许创建各种立体异构体,由于它们与对映选择性蛋白质的结合模式不同,这些异构体可能具有不同的生物学特性。
药理学研究
该化合物的衍生物正在研究其药理学性质。 吡咯烷环的非平面性和假旋转现象有助于分子与生物靶标的相互作用,影响构效关系 (SAR),并帮助设计具有不同生物学特性的候选药物 .
理化参数的调节
将 2-(吡咯烷-2-基)乙酰胺盐酸盐纳入候选药物可以改变其理化参数。 这种改变对于优化 ADME/Tox (吸收、分布、代谢、排泄/毒理学) 结果至关重要,这些结果对于开发临床上有效的药物至关重要 .
对映选择性蛋白质结合
由于吡咯烷环中碳的立体异构性,可以合成 2-(吡咯烷-2-基)乙酰胺盐酸盐的不同立体异构体。 这些异构体可以通过与对映选择性蛋白质的不同结合方式表现出不同的生物活性,这对候选药物的开发具有重要意义 .
合成策略的探索
该化合物在探索合成策略中也至关重要。它可以从不同的环状或非环状前体构建,或者如果存在预先形成的吡咯烷环,如脯氨酸衍生物,则可以进行功能化。 这种合成灵活性对于药物化学家设计新化合物非常有利 .
安全和危害
未来方向
作用机制
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
生化分析
Biochemical Properties
2-(Pyrrolidin-2-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and electrostatic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
2-(Pyrrolidin-2-yl)acetamide hydrochloride has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-(Pyrrolidin-2-yl)acetamide hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, 2-(Pyrrolidin-2-yl)acetamide hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-2-yl)acetamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to 2-(Pyrrolidin-2-yl)acetamide hydrochloride can lead to sustained changes in cellular functions, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-2-yl)acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
2-(Pyrrolidin-2-yl)acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-2-yl)acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-(Pyrrolidin-2-yl)acetamide hydrochloride can affect its activity and function, as well as its accumulation in target tissues.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-2-yl)acetamide hydrochloride is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell. The localization of 2-(Pyrrolidin-2-yl)acetamide hydrochloride can influence its activity and interactions with other biomolecules, thereby affecting its overall biological effects.
属性
IUPAC Name |
2-pyrrolidin-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUUCQYNRTNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



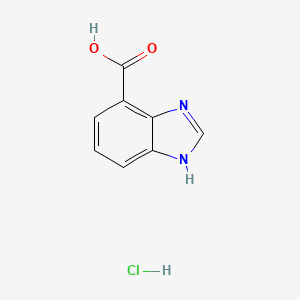

![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)
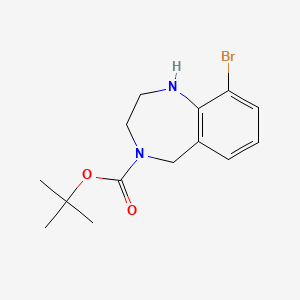
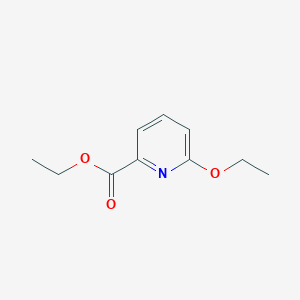
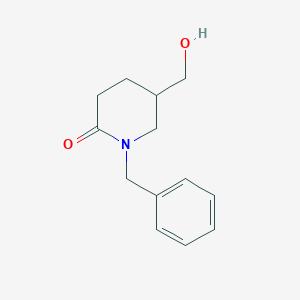
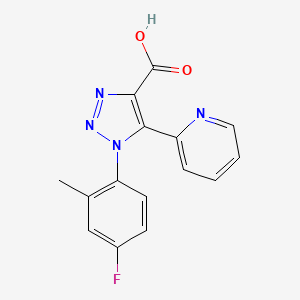


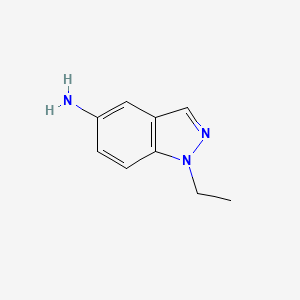
![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)
